molecular formula C12H17ClN2O B13570713 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride

1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride

Cat. No.: B13570713
M. Wt: 240.73 g/mol
InChI Key: LCVXDHDTQATNTL-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the hydrogenation of pyridine derivatives.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aromatic ring and piperidine nitrogen can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols.

Scientific Research Applications

1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride involves its interaction with molecular targets such as receptors or enzymes. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the piperidine ring provides structural rigidity and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

    1-[2-(Aminomethyl)phenyl]piperidine: Similar structure but lacks the ketone group.

    2-(Aminomethyl)piperidine: Lacks the aromatic ring, resulting in different reactivity and applications.

    Piperidin-2-one: Lacks the aminomethyl and aromatic substituents, leading to different chemical properties.

Uniqueness: 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride is unique due to the presence of both the aminomethyl group and the ketone functionality, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-[2-(aminomethyl)phenyl]piperidin-2-one;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c13-9-10-5-1-2-6-11(10)14-8-4-3-7-12(14)15;/h1-2,5-6H,3-4,7-9,13H2;1H

InChI Key

LCVXDHDTQATNTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2CN.Cl

Origin of Product

United States

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